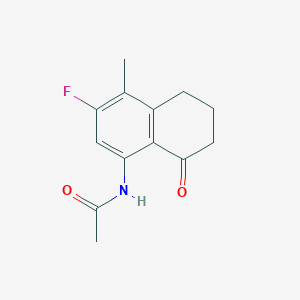

Exatecan Intermediate 6

Description

BenchChem offers high-quality Exatecan Intermediate 6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Exatecan Intermediate 6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-fluoro-4-methyl-8-oxo-6,7-dihydro-5H-naphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-7-9-4-3-5-12(17)13(9)11(6-10(7)14)15-8(2)16/h6H,3-5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNRFAKPOCIEDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1CCCC2=O)NC(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155110 | |

| Record name | N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143655-58-7 | |

| Record name | N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143655-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluoro-5,6,7,8-tetrahydro-4-methyl-8-oxo-1-naphthalenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Crucial Role of Exatecan Intermediate 6 in the Convergent Synthesis of Exatecan

For Researchers, Scientists, and Drug Development Professionals

Exatecan (B1662903), a potent hexacyclic analog of camptothecin (B557342), stands as a formidable topoisomerase I inhibitor with significant applications in oncology, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). Its complex molecular architecture necessitates a sophisticated synthetic strategy, frequently employing a convergent approach. Central to this strategy is the formation of a key precursor for the aminonaphthalene core of exatecan, a compound commonly referred to as Exatecan Intermediate 6. This technical guide elucidates the pivotal role of this intermediate, providing a detailed examination of its synthesis and subsequent transformation into the exatecan molecule.

Unveiling Exatecan Intermediate 6

Exatecan Intermediate 6 is chemically identified as N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide . With a CAS number of 143655-58-7 and a molecular formula of C₁₃H₁₄FNO₂, this tetralone derivative serves as the foundational building block for the substituted aminonaphthalene moiety of exatecan. Its synthesis is a critical phase in the overall production of the final active pharmaceutical ingredient.

The Convergent Synthesis of Exatecan: A Tale of Two Fragments

The total synthesis of exatecan is efficiently achieved through a convergent pathway, which involves the independent synthesis of two complex molecular fragments that are later joined. This strategy offers significant advantages in terms of overall yield and purification efficiency. The two key fragments are:

-

The Aminonaphthalene Core: A highly functionalized aromatic system derived from Exatecan Intermediate 6.

-

The Chiral Tricyclic Lactone: The enantiomerically pure (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, which provides the characteristic E-ring lactone and the critical stereocenter essential for biological activity.

The strategic union of these two fragments in the final stages of the synthesis constitutes the core of the convergent approach.

Synthesis of Exatecan Intermediate 6

The preparation of Exatecan Intermediate 6, as outlined in patent literature (CN111470998B), commences with the readily available starting material, 3-fluoro-4-methylaniline (B1361354). The synthesis proceeds through a series of well-established organic transformations to construct the tetralone core.

Experimental Protocol: Synthesis of Exatecan Intermediate 6

A representative synthetic protocol involves the following key steps:

-

Acylation: The amino group of 3-fluoro-4-methylaniline is protected, typically as an acetamide, by reacting it with an acylating agent like acetic anhydride (B1165640) in the presence of a base.

-

Bromination: A bromine atom is introduced regioselectively onto the aromatic ring.

-

Cross-Coupling: A carbon-carbon bond-forming reaction, such as a Suzuki or other palladium-catalyzed cross-coupling, is employed to introduce a four-carbon side chain.

-

Rearrangement/Cyclization: The molecule is then induced to undergo an intramolecular rearrangement and cyclization to form the tetralone ring system of Exatecan Intermediate 6.

A patent (WO2022000868A1) describes a four-step process to yield the intermediate with a notable overall yield.[1]

| Intermediate | Synthetic Step(s) | Overall Yield (%) |

| Exatecan Intermediate 6 | 4 steps from 3-fluoro-4-methylaniline | 54 |

| Data adapted from patent WO2022000868A1.[1] |

From Intermediate 6 to the Aminonaphthalene Core

Exatecan Intermediate 6 undergoes further functionalization to prepare it for the crucial condensation step. This involves the introduction of an additional amino group and subsequent protection-deprotection steps to yield the fully elaborated aminonaphthalene fragment.

Logical Workflow: Elaboration of the Aminonaphthalene Core

References

The Crucial Role of Chirality in the Synthesis and Efficacy of Exatecan Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Exatecan (B1662903), a potent hexacyclic analogue of camptothecin (B557342), is a topoisomerase I inhibitor that has garnered significant attention as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. The complex architecture of exatecan features critical chiral centers that are fundamental to its interaction with the topoisomerase I-DNA complex and, consequently, its antitumor activity. This technical guide provides a comprehensive overview of the importance of these chiral centers in exatecan intermediates, detailing the stereoselective synthesis, experimental protocols for biological evaluation, and the profound impact of stereochemistry on the drug's mechanism of action.

The Stereochemical Landscape of Exatecan

Exatecan's structure contains two key chiral centers that dictate its three-dimensional conformation and biological function. The first and most critical is at the C20 position of the α-hydroxy lactone E-ring, which is a hallmark of the camptothecin family. The second chiral center is located in the F-ring of certain exatecan derivatives, which can influence both the synthesis and the stability of the molecule.

The C20(S) Configuration: An Absolute Requirement for Activity

Structure-activity relationship studies have unequivocally demonstrated that the (S)-configuration at the C20 position is an absolute requirement for the biological activity of camptothecin and its analogues, including exatecan.[1] This stereocenter is pivotal for the proper orientation of the molecule within the ternary complex formed by topoisomerase I and DNA. The (S)-enantiomer effectively stabilizes this complex, preventing the re-ligation of the DNA strand, which leads to the accumulation of single-strand breaks and ultimately, cancer cell death.[1] The (R)-configuration, in contrast, is largely inactive.

Chirality in the F-Ring: A Synthetic Challenge

The presence of a second chiral center in the F-ring of some exatecan derivatives introduces an additional layer of complexity to their synthesis.[2][3] The stereochemistry of this center can impact the overall conformation of the drug and may modulate its interaction with the target enzyme or affect its pharmacokinetic properties. The synthesis of these derivatives requires stringent stereocontrol to ensure the desired diastereomer is obtained in high purity.

Quantitative Analysis of Exatecan's Biological Activity

Table 1: Topoisomerase I Inhibition by Exatecan

| Compound | Target | IC50 Value |

| Exatecan | Topoisomerase I | 2.2 µM (0.975 µg/mL)[4][5] |

Table 2: In Vitro Cytotoxicity of Exatecan Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (ng/mL) |

| Breast Cancer Cells (average) | Breast Cancer | 2.02[5] |

| Colon Cancer Cells (average) | Colon Cancer | 2.92[5] |

| Stomach Cancer Cells (average) | Stomach Cancer | 1.53[5] |

| Lung Cancer Cells (average) | Lung Cancer | 0.877[5] |

| PC-6 | Pancreatic Cancer | 0.186[5] |

| PC-6/SN2-5 | Pancreatic Cancer | 0.395[5] |

Table 3: Comparative Cytotoxicity of Exatecan and Other Topoisomerase I Inhibitors

| Compound | MOLT-4 (Leukemia) IC50 (nM) | CCRF-CEM (Leukemia) IC50 (nM) | DMS114 (Lung Cancer) IC50 (nM) | DU145 (Prostate Cancer) IC50 (nM) |

| Exatecan | 0.25 | 0.17 | 0.26 | 0.24 |

| SN-38 | 3.1 | 1.8 | 13.4 | 4.0 |

| Topotecan | 12.8 | 6.5 | 11.5 | 29.5 |

| LMP400 | 1.2 | 0.9 | 1.4 | 1.1 |

| Data adapted from a study comparing the cytotoxicity of various topoisomerase I inhibitors.[6] |

Experimental Protocols

The synthesis of exatecan and the evaluation of its biological activity involve precise and well-defined experimental procedures.

Stereoselective Synthesis of a Key Chiral Intermediate: (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

A critical step in the convergent synthesis of exatecan is the preparation of the enantiomerically pure tricyclic lactone core.

Objective: To synthesize the key chiral lactone intermediate with the essential (S)-configuration at the C4 position.

Procedure:

-

A suitable starting material, a pyridone derivative, undergoes an asymmetric Michael addition with an appropriate α,β-unsaturated aldehyde in the presence of a chiral organocatalyst.

-

The resulting intermediate is then subjected to a series of reactions including cyclization and oxidation to form the tricyclic lactone structure.

-

Purification of the crude product is typically achieved through recrystallization from a suitable solvent like isopropanol (B130326) to yield the desired (S)-tricyclic lactone.[2]

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), a reaction buffer, and varying concentrations of exatecan.

-

Enzyme Addition: Purified human topoisomerase I is added to initiate the DNA relaxation reaction.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed DNA isoforms.

-

Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of exatecan for a specified duration (e.g., 72 hours).

-

Lysis and Luminescence Measurement: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present in viable cells is proportional to the luminescence produced by the luciferase reaction.

-

Data Analysis: The luminescence signal is measured using a luminometer. The GI50/IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.[6][7]

Visualizing the Impact of Chirality

Signaling Pathway of Topoisomerase I Inhibition by Exatecan

Caption: Mechanism of Topoisomerase I inhibition by exatecan.

Synthetic Workflow for a Key Chiral Intermediate

Caption: Stereoselective synthesis of the tricyclic lactone intermediate.

Logical Relationship of Chirality and Biological Activity

Caption: Impact of C20 stereochemistry on exatecan's activity.

Conclusion

The chiral centers within exatecan and its synthetic intermediates are not mere structural features but are fundamental determinants of its biological activity. The absolute requirement for the (S)-configuration at the C20 position highlights the high degree of stereoselectivity in the interaction between exatecan and its molecular target, the topoisomerase I-DNA complex. For researchers and professionals in drug development, a thorough understanding and precise control of stereochemistry during the synthesis of exatecan and its derivatives are paramount to producing a clinically effective and safe anticancer agent. The development of robust stereoselective synthetic routes and rigorous analytical methods to ensure enantiomeric purity are critical aspects of the ongoing efforts to harness the full therapeutic potential of this potent class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Camptothecin Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Convergent Synthesis of Exatecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (B1662903) (DX-8951f), a potent hexacyclic analog of camptothecin, is a pivotal topoisomerase I inhibitor utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), most notably in Trastuzumab deruxtecan (B607063) (Enhertu®). Its complex architecture necessitates a sophisticated and efficient synthetic strategy. This technical guide provides an in-depth overview of the convergent synthesis of Exatecan, a methodology favored for its efficiency and scalability. This approach hinges on the independent preparation of two key intermediates: a chiral tricyclic lactone and a functionalized aminonaphthalene core, which are subsequently coupled to construct the final hexacyclic framework. This document details the synthetic routes, provides experimental protocols for key transformations, and presents quantitative data in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the synthetic process.

Introduction

Exatecan's enhanced water solubility and potent anti-tumor activity have established it as a critical component in the next generation of targeted cancer therapies.[1] The convergent synthetic approach offers significant advantages over a linear synthesis by allowing for the parallel construction of complex fragments, which are then combined in the later stages. This strategy often leads to higher overall yields and facilitates the purification of intermediates. The two primary building blocks in the convergent synthesis of Exatecan are:

-

The Chiral Tricyclic Lactone: (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. The specific stereochemistry at the C4 position is crucial for the biological activity of Exatecan.

-

The Aminonaphthalene Core ("EXA-aniline"): A highly functionalized aminonaphthalene derivative.

This guide will elucidate the synthesis of each of these key fragments and their final condensation to yield Exatecan.

Overall Synthetic Strategy

The convergent synthesis of Exatecan can be conceptually divided into three main stages: the synthesis of the chiral tricyclic lactone, the synthesis of the aminonaphthalene core, and the final coupling of these two fragments followed by deprotection.

Caption: Overall convergent synthesis strategy for Exatecan.

Synthesis of the Chiral Tricyclic Lactone

The asymmetric synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a critical part of the overall process, establishing the essential stereocenter. A practical and well-documented route has been developed for this purpose.

Synthetic Pathway

The synthesis begins with commercially available materials and proceeds through a series of transformations to construct the tricyclic core with the desired stereochemistry.

Caption: Synthetic workflow for the aminonaphthalene core.

Experimental Protocols

Step 1: Acylation of 3-Fluoro-4-methylaniline [1]

-

Objective: To protect the amino group.

-

Procedure: 3-Fluoro-4-methylaniline is dissolved in a suitable solvent such as dichloromethane (B109758). A base, typically pyridine, is added, followed by the dropwise addition of acetic anhydride. The reaction mixture is stirred at a controlled temperature of 15–30°C for 1–2 hours.

-

Work-up and Purification: The reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Bromination [1]

-

Objective: To introduce a bromine atom for subsequent cross-coupling.

-

Procedure: The acetylated intermediate from the previous step is dissolved in a mixture of dichloromethane and acetic acid. N-bromosuccinimide (NBS) is added portion-wise, and the reaction is maintained at a temperature between 5–35°C until completion.

-

Work-up and Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a wash with brine. The organic layer is dried and concentrated. The product is typically purified by recrystallization.

Step 3: Suzuki-Miyaura Cross-Coupling and Rearrangement [1]

-

Objective: To introduce the isoindoline-1,3-dione moiety and facilitate subsequent rearrangement to the aminonaphthalene core.

-

Procedure: A palladium catalyst, such as Pd(PPh₃)₄ (5–10 mol%), is used to couple the brominated intermediate with a suitable boronic acid or ester derivative in a solvent like tetrahydrofuran. The reaction is heated to reflux. Following the cross-coupling, a rearrangement is induced, often under acidic or basic conditions, to form the aminonaphthalene ring system.

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified using column chromatography.

Quantitative Data

| Step | Product | Typical Yield (%) | Purity (%) |

| 1 | N-(3-fluoro-4-methylphenyl)acetamide | >95 | >98 |

| 2 | N-(5-bromo-3-fluoro-4-methylphenyl)acetamide | 85-90 | >97 |

| 3 | "EXA-aniline" | 70-80 | >95 |

Synthesis of the Aminonaphthalene Core (EXA-aniline)

The synthesis of the functionalized aminonaphthalene core typically starts from readily available 3-fluoro-4-methylaniline.[1]

Synthetic Pathway

Caption: Synthetic workflow for the aminonaphthalene core.

Experimental Protocols

A detailed protocol for the synthesis of a key intermediate of the aminonaphthalene core is as follows:

Synthesis of Exatecan Intermediate 2 [1]

-

Step 1: Acylation of 3-Fluoro-4-methylaniline: As described in section 3.2.

-

Step 2: Bromination: As described in section 3.2.

-

Step 3: Cross-Coupling and Rearrangement: The brominated intermediate undergoes a palladium-catalyzed cross-coupling reaction, for example, a Suzuki-Miyaura reaction, with a suitable partner to introduce the remaining part of the naphthalene (B1677914) ring system. This is followed by a rearrangement to yield the core structure.

Quantitative Data

| Intermediate | Starting Material | Reagents | Yield (%) | Purity (%) |

| N-Acetyl-3-fluoro-4-methylaniline | 3-Fluoro-4-methylaniline | Acetic anhydride, pyridine | >95 | >98 |

| Brominated Intermediate | N-Acetyl-3-fluoro-4-methylaniline | NBS | 85-90 | >97 |

| EXA-aniline | Brominated Intermediate | Boronic ester, Pd catalyst | 70-80 | >95 |

Final Assembly of Exatecan

The final stage of the synthesis involves the condensation of the two key fragments, the chiral tricyclic lactone and the aminonaphthalene core, followed by a deprotection step.

Synthetic Pathway

Caption: Final coupling and deprotection steps in Exatecan synthesis.

Experimental Protocol

Step 1: Condensation of "EXA-aniline" with the Chiral Tricyclic Lactone [2]

-

Objective: To form the hexacyclic core of Exatecan via a Friedländer-type annulation.

-

Procedure: The "EXA-aniline" and the chiral tricyclic lactone ("EXA-trione") are dissolved in toluene containing o-cresol. An acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), is added (typically 0.03 to 0.3 equivalents based on the "EXA-aniline"). The reaction mixture is heated to a temperature in the range of 90 to 130°C for approximately 16 hours or until the reaction is complete.

-

Work-up and Purification: Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Deprotection [2]

-

Objective: To remove the protecting group from the amino functionality on the A-ring.

-

Procedure: The protected Exatecan intermediate is treated with methanesulfonic acid (MsOH) to yield Exatecan mesylate.

-

Work-up and Purification: The final product is typically purified by recrystallization to obtain high-purity Exatecan mesylate.

Quantitative Data

| Step | Product | Typical Yield (%) | Purity (%) |

| 1 | Protected Exatecan | 80-90 | >95 |

| 2 | Exatecan Mesylate | >90 | >99 (after recrystallization) |

Conclusion

The convergent synthesis of Exatecan represents a highly effective and strategic approach to the construction of this complex and therapeutically important molecule. By assembling two key fragments in parallel—the chiral tricyclic lactone and the aminonaphthalene core—this methodology allows for greater efficiency and control over the synthesis. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the chemical intricacies involved in the production of Exatecan. The continued optimization of these synthetic routes will be crucial for ensuring a stable supply of this vital component for advanced cancer therapies.

References

A Technical Guide to the Total Synthesis of Exatecan: Core Fragments and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Exatecan (B1662903) (DX-8951f) is a potent, water-soluble, semi-synthetic analog of the natural product camptothecin (B557342).[1] As a topoisomerase I inhibitor, it has garnered significant attention in oncology, particularly as the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (B607063) (Enhertu®).[1] The complex molecular architecture of Exatecan requires a multi-step synthetic approach, the efficiency of which is critically dependent on the successful preparation of key intermediates. This technical guide provides an in-depth exploration of the synthesis of Exatecan's core fragments, offering detailed experimental methodologies, quantitative data, and visual representations of the key processes.

Core Synthetic Strategy: A Convergent Approach

The total synthesis of Exatecan is most effectively achieved through a convergent strategy. This approach involves the independent synthesis of two key structural fragments, which are then coupled and further elaborated to construct the final pentacyclic drug molecule.[1][2] The two primary fragments are:

-

A substituted aminonaphthalene core : This fragment is often referred to as Exatecan Intermediate 2.[1][3]

-

A chiral tricyclic lactone : This component introduces the crucial stereochemistry essential for the biological activity of Exatecan.[1]

This convergent method offers several advantages over a linear synthesis, including increased overall efficiency and the ability to prepare and purify the key fragments in larger quantities.[4]

Key Fragment 1: The Substituted Aminonaphthalene Core (Exatecan Intermediate 2)

A widely employed route to the functionalized aminonaphthalene core of Exatecan commences with the readily available starting material, 3-fluoro-4-methylaniline.[1][3] The synthesis of Exatecan Intermediate 2 involves a sequence of well-established organic transformations.[5]

Synthetic Workflow for Exatecan Intermediate 2

The logical flow of the synthesis of Exatecan Intermediate 2 is depicted below.

Caption: Synthetic workflow for Exatecan Intermediate 2.

Experimental Protocol: Synthesis of Exatecan Intermediate 2

This protocol outlines a common pathway to Exatecan Intermediate 2, starting from 3-fluoro-4-methylaniline.[1][3][5]

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the amino group and introduce an acetyl moiety.

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is typically conducted at a temperature of 15–30°C for 1–2 hours.[1]

-

Work-up and Purification: The reaction mixture is quenched with water, and the product, N-(3-fluoro-4-methylphenyl)acetamide, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the acylated product.[1]

Step 2: Bromination

-

Objective: To introduce a bromine atom at a specific position on the aromatic ring.

-

Procedure: The acetylated intermediate is brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane (B109758) and acetic acid.[3] The reaction is typically maintained at a temperature between 5–35°C.[1]

Step 3: Suzuki-Miyaura Cross-Coupling and Rearrangement

-

Objective: To introduce the isoindoline-1,3-dione moiety via a palladium-catalyzed cross-coupling reaction, followed by an acid-mediated rearrangement to form the naphthalene (B1677914) core.[1]

-

Procedure: A Suzuki-Miyaura cross-coupling reaction is employed. Key parameters include the use of a palladium catalyst such as Pd(PPh₃)₄ (5–10 mol%) in a solvent like tetrahydrofuran (B95107) (THF) at a temperature of 60–80°C for 6–8 hours. The resulting compound undergoes an acid-mediated rearrangement (e.g., HCl in methanol) to form Exatecan Intermediate 2 hydrochloride.[1][3]

Key Fragment 2: The Chiral Tricyclic Lactone

A critical component for the synthesis of Exatecan is the enantiomerically pure tricyclic lactone, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. The stereochemistry at the C4 position is pivotal for the biological activity of the final drug.[1]

Experimental Protocol: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

-

Objective: To synthesize the key chiral lactone intermediate.

-

Starting Material: A suitable precursor, such as compound (Formula 4) as described in some literature.[1]

-

Procedure: 4.3 g (100 mmol) of the starting material is dissolved in 200 ml of dichloromethane and treated with 200 ml of 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours.[1]

-

Work-up and Purification: The organic layer is separated, washed with saturated brine, and dried. The solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol (B130326) to yield the S-tricyclic lactone.[1]

Quantitative Data on Key Intermediates

The efficiency of a multi-step synthesis is critically evaluated through its quantitative outcomes. The following table summarizes the reported yields and purity for the key intermediates in the synthesis of Exatecan.

| Intermediate | Synthetic Step(s) | Yield (%) | Purity (%) | Analytical Method | Reference |

| Exatecan Intermediate 2 (hydrochloride) | 4 steps from 3-fluoro-4-methylaniline | 27.8 | 99.3 - 99.7 | HPLC | [1] |

| (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Data not specified | - | - | - | [1] |

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription.[1][2] The drug stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a lethal double-strand break, ultimately triggering apoptosis.[3][6]

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Conclusion

The total synthesis of Exatecan is a significant achievement in medicinal chemistry, providing a pathway to a potent anticancer agent. The convergent approach, focusing on the efficient preparation of the aminonaphthalene core and the chiral tricyclic lactone, is paramount to the overall success of the synthesis.[1] This guide has provided a comprehensive overview of the synthetic strategies, detailed experimental protocols for key intermediates, and the mechanism of action of Exatecan to aid researchers and professionals in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Exatecan Intermediate 2 hydrochloride | Benchchem [benchchem.com]

- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 5. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 6. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Aminonaphthalene Core of Exatecan: A Technical Guide to its Function in Topoisomerase I Inhibition and Anticancer Activity

Abstract

Exatecan (B1662903) (DX-8951f) is a potent, semi-synthetic, and water-soluble analog of camptothecin (B557342), engineered for superior anticancer activity. As a topoisomerase I (TOP1) inhibitor, its mechanism of action is the stabilization of the TOP1-DNA cleavage complex, leading to catastrophic DNA damage and apoptosis in cancer cells.[1][2] The enhanced potency and favorable pharmacological profile of Exatecan over earlier camptothecins like topotecan (B1662842) and SN-38 are largely attributed to its unique hexacyclic structure.[3][4] This technical guide provides an in-depth analysis of the function of Exatecan's core structure, often characterized by its aminonaphthalene moiety, detailing its role in molecular interactions, its mechanism as a TOP1 poison, its efficacy in overcoming drug resistance, and the key experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the fields of oncology and pharmacology.

The Hexacyclic Aminonaphthalene Core: A Basis for Enhanced Potency

Exatecan is a hexacyclic camptothecin derivative, a structural distinction that fundamentally enhances its interaction with the TOP1-DNA covalent complex.[5][6] Unlike first-generation analogs, this extended ring system facilitates additional, highly stable molecular interactions at the enzyme-DNA interface.

Modeling studies have revealed that the aminonaphthalene core of Exatecan enables two critical hydrogen bonds that are not observed with other camptothecins.[7][8][] These novel interactions occur between the drug molecule and a flanking DNA base, as well as with the TOP1 enzyme residue Asparagine 352 (N352).[7][8] These are formed in addition to the three hydrogen bonds common to the camptothecin class, which involve residues Arginine 364 (R364), Aspartate 533 (D533), and Asparagine 722 (N722).[7][8] This enhanced network of interactions results in a more profound stabilization of the TOP1 cleavage complex (TOP1cc), which is the primary determinant of the drug's heightened potency.[8][10]

Mechanism of Action: Potent Topoisomerase I Poisoning

The primary mechanism of Exatecan is the potent inhibition of DNA topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication and transcription.[1][11]

-

TOP1 Catalytic Cycle: TOP1 normally creates a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc). This allows the DNA to unwind, after which TOP1 re-ligates the broken strand.[11][12]

-

Exatecan Intervention: Exatecan intercalates into this complex, binding to both the enzyme and the DNA.[2][7] As detailed above, its unique structure creates a highly stable ternary complex.

-

Inhibition of Re-ligation: This stabilization physically prevents the re-ligation step of the TOP1 catalytic cycle, effectively "poisoning" the enzyme and trapping it on the DNA.[2][13]

-

Generation of Lethal DNA Lesions: The persistence of these single-strand breaks is not intrinsically lethal. However, when a DNA replication fork collides with a stabilized TOP1cc during the S-phase of the cell cycle, the single-strand break is converted into a highly cytotoxic, irreversible double-strand break.[2][12]

-

Induction of Apoptosis: The accumulation of these double-strand breaks triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[7][10]

Overcoming Multidrug Resistance

A significant advantage of Exatecan is its ability to circumvent key mechanisms of drug resistance that limit the efficacy of other topoisomerase inhibitors.[10] Many cancer cells develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or ABCG2, which function as efflux pumps to remove cytotoxic agents from the cell.[14][15]

SN-38 and topotecan are known substrates for these pumps, leading to reduced intracellular drug accumulation and diminished efficacy in resistant tumors.[15][] In contrast, preclinical studies have demonstrated that Exatecan is a poor substrate for these MDR transporters.[10][14][] Its chemical structure reduces its affinity for the efflux pump binding pocket, allowing Exatecan to accumulate to cytotoxic levels even in MDR-positive cells, thereby overcoming this common form of resistance.[14][17]

Quantitative Data on Exatecan Potency and Pharmacokinetics

The superior molecular interactions of Exatecan translate directly to enhanced potency in both enzymatic and cell-based assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Exatecan

| Assay Type | Target | IC50 / GI50 | Reference |

|---|---|---|---|

| Topoisomerase I Inhibition | Purified Enzyme | 2.2 μM (0.975 µg/mL) | [][18] |

| Cytotoxicity | PC-6 Human Lung Cancer | 0.186 ng/mL | [18] |

| Cytotoxicity | PC-6/SN2-5 (Resistant) | 0.395 ng/mL | [18] |

| Cytotoxicity | Esophageal Cancer Lines (Mean) | 30.8 ng/mL | [19] |

| Cytotoxicity | Gastric Cancer Lines (Mean) | 48.2 ng/mL | [19] |

| Cytotoxicity | Colorectal Cancer Lines (Mean) | 43.6 ng/mL | [19] |

| Cytotoxicity | Breast Cancer Lines (Mean) | 70.6 ng/mL |[19] |

Table 2: Comparative Antitumor Activity of Exatecan

| Parameter | Exatecan | SN-38 | Topotecan | Camptothecin | Reference |

|---|---|---|---|---|---|

| Relative TOP1 Inhibition | ~3x more potent | 1x | ~10x less potent | ~20x less potent | [4][19] |

| Relative Cytotoxicity | 7-30x more active | 1x | 1x | - |[] |

Table 3: Key Pharmacokinetic Parameters of Exatecan in Humans (Mean Values)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Clearance (CL) | 1.39 - 2.4 | L/h/m² | [3][5][20] |

| Volume of Distribution (Vss) | ~39.7 | Liters | [3] |

| Elimination Half-life (t½) | ~8 - 27 | Hours |[3][5][20] |

Key Experimental Protocols

The characterization of Exatecan's function relies on a set of standardized and robust assays. Detailed methodologies for the most critical experiments are provided below.

In Vitro TOP1-mediated DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the TOP1cc using purified components.

-

Objective: To quantify the formation of drug-induced TOP1-DNA cleavage complexes.

-

Methodology:

-

Substrate Preparation: A short DNA oligonucleotide (e.g., 117 bp) is radiolabeled at the 3'-end with a radioactive nucleotide (e.g., [α-³²P]dATP) using terminal deoxynucleotidyl transferase.[7]

-

Reaction Setup: Recombinant human TOP1 enzyme is incubated with the radiolabeled DNA substrate in a suitable reaction buffer.

-

Drug Addition: A serial dilution of Exatecan (or other test compounds) is added to the reaction mixtures. A control reaction with no drug is included.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for complex formation.

-

Reaction Termination: The reaction is stopped by adding a solution containing SDS and proteinase K to digest the TOP1 enzyme, leaving the cleaved DNA fragments.

-

Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: The gel is dried and exposed to a phosphor screen. The intensity of the bands corresponding to cleaved DNA is visualized and quantified using a PhosphorImager and analysis software (e.g., ImageQuant). The amount of cleavage is proportional to the potency of the inhibitor.[7]

-

Cellular TOP1-DNA Cleavage Complex (TOP1cc) Quantification

This assay measures the level of TOP1 trapped on genomic DNA within intact cells, providing a direct measure of target engagement.

-

Objective: To quantify drug-induced TOP1cc levels in cancer cells.

-

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., DU145 prostate cancer cells) are cultured to ~80% confluency and treated with various concentrations of Exatecan for a short duration (e.g., 30-60 minutes).[7]

-

Cell Lysis: Cells are lysed directly on the plate with a buffer containing a denaturant (e.g., SDS) to preserve the covalent complexes.

-

DNA-Protein Complex Isolation: The viscous lysate is transferred to tubes, and DNA (along with covalently bound proteins) is selectively precipitated using a salt-alcohol solution. Non-covalently bound proteins are washed away.

-

DNA Quantification: The precipitated DNA is quantified to ensure equal loading in subsequent steps.

-

Detection of Trapped TOP1: The isolated complexes are subjected to SDS-PAGE to separate proteins by size. The amount of TOP1 is detected by Western blotting using a primary antibody specific for TOP1 and a labeled secondary antibody.

-

Quantification: The intensity of the TOP1 band is quantified using densitometry software (e.g., ImageJ) and normalized to the amount of DNA loaded. This provides a quantitative measure of drug-induced TOP1cc formation.[7]

-

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of a compound on the proliferation and survival of cancer cells.

-

Objective: To determine the concentration of Exatecan that inhibits cancer cell growth by 50% (IC50 or GI50).

-

Methodology:

-

Cell Seeding: Cancer cells are seeded at a defined density (e.g., 1,000-5,000 cells/well) into 96-well microplates and allowed to adhere overnight.[2]

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Exatecan. Control wells receive medium with vehicle only.

-

Incubation: Plates are incubated for a prolonged period, typically 72 hours, to allow for multiple cell divisions.[2]

-

Viability Assessment: After incubation, cell viability is measured. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells. The reagent is added to each well, and luminescence is read on a plate reader.

-

Data Analysis: The signal from treated wells is normalized to the signal from control wells. A dose-response curve is generated by plotting percent viability against the logarithm of the drug concentration. The IC50 value is calculated from this curve using non-linear regression analysis.

-

Conclusion

The hexacyclic aminonaphthalene core of Exatecan is the defining structural feature responsible for its clinical and pharmacological advantages over previous generations of camptothecin analogs. This moiety facilitates a more extensive and stable network of interactions within the TOP1-DNA cleavage complex, leading to significantly more potent enzyme inhibition and greater induction of cancer cell death.[7][8] Furthermore, its low affinity for MDR efflux pumps allows it to overcome a critical mechanism of clinical drug resistance.[10][14] These attributes have established Exatecan as a highly effective anticancer agent and a valuable cytotoxic payload for the development of next-generation antibody-drug conjugates (ADCs).[7][17] The data and protocols presented in this guide provide a foundational resource for the continued research and development of Exatecan and related compounds in oncology.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DX-8951f: summary of phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TOP1-DNA Trapping by Exatecan and Combination Therapy with ATR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. aacrjournals.org [aacrjournals.org]

- 17. benchchem.com [benchchem.com]

- 18. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 19. Portico [access.portico.org]

- 20. aacrjournals.org [aacrjournals.org]

The Indispensable Role of the Tricyclic Lactone in Exatecan's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (B1662903) (DX-8951) is a potent, semi-synthetic, and water-soluble derivative of camptothecin (B557342), engineered for enhanced anti-neoplastic activity.[1][2] It functions as a powerful inhibitor of human DNA topoisomerase I (TOP1), a critical enzyme that alleviates torsional stress during DNA replication and transcription.[1][3] The therapeutic efficacy of Exatecan, like all camptothecin derivatives, is fundamentally dependent on the structural integrity of its pentacyclic ring system, particularly the α-hydroxy-lactone E-ring.[4][5] This guide provides an in-depth examination of the tricyclic lactone's pivotal role in Exatecan's mechanism of action, stability, and overall cytotoxic potency. We will explore the structure-activity relationship, present key quantitative data, and detail the experimental protocols used to elucidate its function.

The Critical Lactone-Carboxylate Equilibrium

The E-ring lactone is the chemical cornerstone of Exatecan's activity but also its "Achilles' heel".[6] This ring is susceptible to a reversible, pH-dependent hydrolysis.[5] Under acidic conditions (pH < 7), the equilibrium favors the closed, active lactone form.[7] However, at physiological or alkaline pH (pH ≥ 7.4), the lactone ring readily opens to form a water-soluble, but biologically inactive, carboxylate species.[4][8] This conversion significantly diminishes the drug's ability to inhibit topoisomerase I.[4][7]

The equilibrium is further shifted towards the inactive carboxylate form by its high affinity for human serum albumin, which preferentially binds the open-ring structure, effectively sequestering the drug from its target.[4][9] Exatecan's unique hexacyclic structure, however, confers greater stability to the lactone ring compared to earlier camptothecins like topotecan (B1662842) and irinotecan.[5][10] In human plasma, approximately 30% of Exatecan remains in the active lactone form at equilibrium, an improvement that contributes to its enhanced potency.[10]

Caption: pH-dependent equilibrium of Exatecan's E-ring.

Molecular Mechanism of Action: The Lactone's Role in TOP1 Inhibition

Exatecan exerts its cytotoxic effect by poisoning topoisomerase I. The enzyme normally functions by creating a transient single-strand DNA break, forming a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc), which allows the DNA to unwind before the enzyme re-ligates the strand.[1][3]

The planar, closed lactone ring of Exatecan is essential for intercalating into the DNA base pairs at the site of the single-strand break and binding to the TOP1-DNA complex.[4][11] This binding stabilizes the TOP1cc, physically preventing the enzyme from re-ligating the DNA strand.[3][12] This trapping of the complex is the central mechanism of action. When a DNA replication fork collides with this stabilized ternary complex, the single-strand break is converted into a lethal, irreversible double-strand break.[3] This catastrophic DNA damage triggers cell cycle arrest, typically in the S-phase, and ultimately induces programmed cell death (apoptosis).[3] The inactive carboxylate form, lacking the planar structure of the lactone, cannot effectively bind to and stabilize the TOP1cc.[7]

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Quantitative Analysis of Exatecan's Activity

The potency of Exatecan, driven by its stable lactone ring, has been quantified through various in vitro assays. Its ability to inhibit TOP1 and its cytotoxicity against a range of human cancer cell lines are significantly greater than older camptothecin analogues.

Table 1: In Vitro Potency of Exatecan

| Assay Type | Target | Metric | Value | Reference |

| Enzyme Inhibition | DNA Topoisomerase I | IC50 | 2.2 µM (0.975 µg/mL) | [13][14] |

| Cell Viability | PC-6 (Human Lung Cancer) | GI50 | 0.186 ng/mL | [13] |

| Cell Viability | PC-6/SN2-5 (Resistant) | GI50 | 0.395 ng/mL | [13] |

| Cell Viability | Breast Cancer Cell Lines (Mean) | GI50 | 2.02 ng/mL | [14] |

| Cell Viability | Colon Cancer Cell Lines (Mean) | GI50 | 2.92 ng/mL | [14] |

| Cell Viability | Stomach Cancer Cell Lines (Mean) | GI50 | 1.53 ng/mL | [14] |

| Cell Viability | Lung Cancer Cell Lines (Mean) | GI50 | 0.877 ng/mL | [14] |

| Cell Viability | SK-BR-3 (HER2+ Breast Cancer) | IC50 | 0.41 ± 0.05 nM | [15] |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Table 2: Pharmacokinetic Parameters of Exatecan in Humans

| Parameter | Description | Value (Mean ± SD) | Reference |

| Lactone Clearance | Rate of removal of the active lactone form | 6.8 ± 2.8 L/h/m² | [5][16] |

| Total Drug Clearance | Rate of removal of lactone + carboxylate forms | 2.1 ± 1.1 L/h/m² | [5][16] |

| Lactone:Total Ratio (End of Infusion) | Proportion of active drug at Cmax | 0.81 ± 0.06 | [5][16] |

| Lactone:Total Ratio (10h Post-Infusion) | Proportion of active drug after 10 hours | 0.15 ± 0.06 | [5][16] |

| Lactone:Total Ratio (Drug Exposure, AUC) | Overall exposure to the active form | 0.30 ± 0.08 | [5][16] |

Experimental Protocols

Evaluating the activity of Exatecan and the role of its lactone ring involves a series of specialized assays. Below are detailed methodologies for two fundamental experiments.

Caption: Workflow for the evaluation of novel camptothecin derivatives.[7]

Protocol: Topoisomerase I DNA Cleavage Assay

This assay is crucial for determining a compound's ability to function as a TOP1 poison by stabilizing the TOP1cc.[1][17]

-

Objective: To visualize and quantify the formation of drug-stabilized TOP1-DNA cleavage complexes.

-

Principle: Recombinant human TOP1 is incubated with a radio- or fluorescently-labeled DNA oligonucleotide substrate. In the presence of an inhibitor like Exatecan, TOP1-mediated DNA cleavage products accumulate. These fragments are then separated by size via denaturing polyacrylamide gel electrophoresis (PAGE) and visualized.[17][18]

-

Methodology:

-

Substrate Preparation: A DNA oligonucleotide (e.g., 117 base pairs) containing a known TOP1 cleavage site is 3'-end labeled with [α-³²P]dATP or a fluorescent tag.[1][19]

-

Reaction Setup: In a microcentrifuge tube, combine the following in reaction buffer (typically 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA):

-

Recombinant human topoisomerase I.

-

~2 nM of the labeled DNA substrate.[19]

-

Serial dilutions of Exatecan (or other test compounds) in DMSO. Include a no-drug control and a positive control (e.g., Camptothecin).

-

-

Incubation: Incubate the reaction mixtures at 25-37°C for 20-30 minutes to allow the cleavage/religation equilibrium to be established and for the drug to trap the complex.[1][19]

-

Reaction Termination: Stop the reaction by adding a solution containing a protein denaturant, such as 0.5% Sodium Dodecyl Sulfate (SDS), which traps the covalent complex.[1]

-

Electrophoresis: Add a loading dye (e.g., formamide-based) and heat the samples to denature the DNA. Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

-

Visualization and Analysis: After electrophoresis, expose the gel to a phosphor screen or use a fluorescence imager. The intensity of the bands corresponding to the cleaved DNA fragments is proportional to the amount of stabilized TOP1cc, indicating the potency of the inhibitor.[11][20]

-

Protocol: Cell Viability (XTT/MTT) Assay

This assay determines the cytotoxic potency (IC50 or GI50) of Exatecan against cancer cell lines.

-

Objective: To determine the concentration of Exatecan that inhibits cell growth or viability by 50%.

-

Principle: Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts (like XTT or MTT) into a colored formazan (B1609692) product.[21][22] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance with a microplate reader.

-

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density (e.g., 2,000-10,000 cells/well) and incubate overnight (37°C, 5% CO₂) to allow for attachment.[23]

-

Drug Treatment: Prepare serial dilutions of Exatecan in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells (vehicle control) and media-only wells (background control).

-

Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72 to 120 hours) at 37°C, 5% CO₂.[23]

-

Reagent Addition:

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[21][23] For the MTT assay, an additional step is required to add a solubilization solution (e.g., SDS in HCl) to dissolve the insoluble formazan crystals.[21]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader. The wavelength is typically 450-490 nm for XTT and 570 nm for MTT.[23]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the dose-response curve (Viability % vs. Log[Exatecan Concentration]) and use a non-linear regression model to determine the IC50/GI50 value.[25]

-

Conclusion

The tricyclic α-hydroxy-lactone ring is the absolute linchpin of Exatecan's anti-cancer activity. Its structural integrity is a prerequisite for the stable, planar conformation required to bind and trap the topoisomerase I-DNA cleavage complex, which ultimately leads to catastrophic DNA damage and apoptosis in cancer cells. While the inherent instability of this lactone at physiological pH presents a pharmacological challenge, the unique hexacyclic scaffold of Exatecan improves its stability relative to its predecessors. This enhanced stability, coupled with its potent TOP1 inhibition, underscores the critical role of the lactone moiety and solidifies Exatecan's position as a highly promising cytotoxic agent in the development of targeted cancer therapies. Understanding the delicate balance of the lactone-carboxylate equilibrium remains a cornerstone for the rational design of next-generation camptothecin derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel stable camptothecin derivatives replacing the E-ring lactone by a ketone function are potent inhibitors of topoisomerase I and promising antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Understanding the driving forces of camptothecin interactions on the surface of nanocomposites based on graphene oxide decorated with silica nanoparti ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00752K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 14. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 15. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase I and pharmacological study of a new camptothecin derivative, exatecan mesylate (DX-8951f), infused over 30 minutes every three weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 23. benchchem.com [benchchem.com]

- 24. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 25. benchchem.com [benchchem.com]

Exatecan for ADC Payload Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Exatecan (B1662903), a potent hexacyclic analog of camptothecin (B557342), has emerged as a critical payload for the development of next-generation Antibody-Drug Conjugates (ADCs). Its efficacy as a topoisomerase I inhibitor, coupled with its ability to overcome multidrug resistance, makes it a highly sought-after cytotoxic agent in targeted cancer therapy. This guide provides an in-depth overview of Exatecan's role in ADC development, focusing on its mechanism of action, conjugation strategies, and relevant experimental data.

Introduction to Exatecan as an ADC Payload

Exatecan (DX-8951f) is a water-soluble derivative of camptothecin that exhibits potent antitumor activity.[1][2] It functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[1][3] This mechanism leads to DNA damage and ultimately, apoptotic cell death.[1]

Several key advantages position Exatecan as a superior ADC payload compared to other camptothecins like SN-38 (the active metabolite of irinotecan) and topotecan (B1662842):

-

Higher Potency: Exatecan is significantly more potent than SN-38 and topotecan in inhibiting topoisomerase I and in its cytotoxic effects against various cancer cell lines.[2]

-

Overcoming Multidrug Resistance: Exatecan is a poor substrate for P-glycoprotein (P-gp), a transporter that often confers multidrug resistance in cancer cells.[4][5] This allows Exatecan-based ADCs to be effective against tumors that have developed resistance to other chemotherapies.[5]

-

Bystander Effect: Exatecan has favorable membrane permeability, enabling it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells.[3][5] This "bystander effect" is crucial for treating tumors with heterogeneous antigen expression.[3]

Despite these advantages, the inherent hydrophobicity of Exatecan presents a challenge for its direct conjugation to monoclonal antibodies, often leading to aggregation and poor pharmacokinetics.[5][6] To address this, various innovative linker technologies have been developed.

Mechanism of Action

Exatecan exerts its cytotoxic effect by trapping the topoisomerase I-DNA cleavage complex (TOP1cc).[1] This stabilization prevents the re-ligation of the single-strand breaks created by topoisomerase I during DNA replication and transcription, leading to the accumulation of DNA double-strand breaks and cell cycle arrest, ultimately triggering apoptosis.

Caption: Mechanism of action of an Exatecan-based ADC.

Linker-Payload Technologies for Exatecan

The development of effective Exatecan-based ADCs hinges on the design of the linker that connects the cytotoxic payload to the antibody. These linkers must be stable in systemic circulation but readily cleavable within the tumor microenvironment or inside the cancer cell. Given Exatecan's hydrophobicity, specialized linkers are often required to ensure the solubility and stability of the final ADC.

Key Linker Strategies:

-

Peptide-Based Cleavable Linkers: These linkers, such as the valine-citrulline (VC) or valine-alanine (VA) dipeptides, are designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[5]

-

Hydrophilic Spacers: To counteract the hydrophobicity of Exatecan, hydrophilic spacers like polyethylene (B3416737) glycol (PEG) or technologies like HydraSpace™ are incorporated into the linker design.[4][6] These improve the pharmacokinetic profile and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[4][6]

-

Self-Immolative Moieties: These are chemical structures that, after an initial cleavage event, spontaneously release the payload in its unmodified, active form.[5]

-

pH-Sensitive Linkers: These linkers are designed to release the payload in the acidic environment of tumors or endosomes.[1]

The general workflow for developing an Exatecan-based ADC involves several key steps from linker-payload synthesis to the final bioconjugation.

Caption: General workflow for the development of an Exatecan-based ADC.

Quantitative Data Summary

The following table summarizes key quantitative data for Exatecan and its derivatives in the context of ADC development.

| Parameter | Value | Comparison/Context | Reference |

| Topoisomerase I Inhibition (IC50) | 2.2 µM | - | [7] |

| In Vitro Cytotoxicity (IC50) | Low nanomolar range | 6-fold more active than SN-38 and 28-fold more active than topotecan against various solid tumor cell lines. | [2][8][9] |

| Drug-to-Antibody Ratio (DAR) | Typically 4 to 8 | Higher DAR is achievable with hydrophilic linkers without compromising pharmacokinetics. | [4][9][10] |

| Plasma Half-life (Free Drug) | ~2 hours | The lactone ring is prone to hydrolysis at physiological pH. | [11] |

Experimental Protocols

This section outlines generalized methodologies for key experiments in the development of Exatecan-based ADCs.

Synthesis of a Linkable Exatecan Derivative

The synthesis of a linkable Exatecan derivative is a crucial first step. While the exact synthesis of "Exatecan Intermediate 6" is proprietary, a general approach involves modifying the Exatecan molecule to introduce a functional group for linker attachment, often at the C-10 position. The synthesis of deruxtecan (B607063) (DXd), a derivative of Exatecan used in Enhertu®, provides a relevant example. This process often involves multiple steps of protection, activation, and purification.[12]

Antibody-Drug Conjugation

A common method for conjugating the linker-payload to a monoclonal antibody is through stochastic cysteine alkylation.

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.

-

Conjugation: The maleimide-functionalized linker-payload is added to the reduced antibody solution. The maleimide (B117702) group reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization: The purified ADC is characterized to determine the DAR, aggregation levels, and purity.

In Vitro Cytotoxicity Assays

The cytotoxic potential of the Exatecan-based ADC is evaluated against cancer cell lines with varying levels of target antigen expression.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free Exatecan.

-

Incubation: The plates are incubated for a period of 3 to 5 days.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: The IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy Studies

The antitumor activity of the Exatecan-based ADC is evaluated in preclinical animal models, typically immunodeficient mice bearing human tumor xenografts.

-

Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size, and the mice are then randomized into treatment groups.

-

ADC Administration: The mice are treated with the ADC, a vehicle control, and relevant comparator molecules via intravenous injection.

-

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: The study is terminated when the tumors in the control group reach a specified size. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the different treatment groups.

Clinical Development and Applications

The clinical success of Trastuzumab Deruxtecan (T-DXd, Enhertu®), an ADC composed of the HER2-targeting antibody Trastuzumab linked to a derivative of Exatecan (DXd), has validated the potential of this payload class.[6][13] Enhertu® is approved for the treatment of HER2-positive and HER2-low breast cancer, as well as other HER2-expressing solid tumors.[13][14]

The DXd ADC technology platform includes several other ADCs in clinical development targeting various antigens such as HER3, TROP2, and B7-H3 for the treatment of a range of solid tumors.[9][15] Furthermore, novel dual-payload ADCs incorporating Exatecan are being explored to enhance antitumor efficacy and overcome drug resistance.[16]

Conclusion

Exatecan and its derivatives have proven to be highly effective payloads for the development of ADCs. Their potent mechanism of action, ability to overcome multidrug resistance, and capacity to induce a bystander effect contribute to their clinical success. The ongoing development of advanced linker technologies continues to address the challenges associated with Exatecan's hydrophobicity, enabling the creation of next-generation ADCs with improved therapeutic indices. As research progresses, Exatecan-based ADCs are poised to become a cornerstone of targeted therapy for a wide array of cancers.

References

- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. synaffix.com [synaffix.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Harnessing exDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach | springermedizin.de [springermedizin.de]

- 9. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. DESTINY-Ovarian01 Phase 3 Trial of ENHERTU® Initiated as First-Line Maintenance Therapy in Patients with HER2 Expressing Advanced Ovarian Cancer – Company Announcement - FT.com [markets.ft.com]

- 15. Daiichi Sankyo Showcases Strength of Industry-Leading ADC Portfolio with Latest Research Updates from Five Landmark Breast Cancer Trials at SABCS – Company Announcement - FT.com [markets.ft.com]

- 16. A Novel Dual-Payload ADC Platform Integrating Exatecan and Triptolide to Enhance Antitumor Efficacy and Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Exatecan Intermediate 6: A Detailed Guide for Researchers

For Immediate Release

This application note provides a detailed protocol for the synthesis of Exatecan Intermediate 6, chemically identified as N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (CAS No. 143655-58-7). This intermediate is a crucial component in the total synthesis of Exatecan, a potent topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs). The following protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to the chemical synthesis, including reaction parameters and a visual workflow.

Synthesis Overview

The synthesis of Exatecan Intermediate 6 is a multi-step process commencing from the readily available starting material, 3-fluoro-4-methylaniline (B1361354). The overall strategy involves the sequential acylation, bromination, and a cross-coupling reaction to form a key precursor, referred to as Intermediate A. This is followed by an acid-mediated rearrangement to yield the target compound, Exatecan Intermediate 6 (also referred to as Intermediate B in some literature).[1][2]

Experimental Protocols

The synthesis is divided into four main stages:

Step 1: Acylation of 3-Fluoro-4-methylaniline

This initial step serves to protect the amino group of the starting material.

-

Reaction: 3-Fluoro-4-methylaniline is reacted with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst.

-

Catalyst: Options include anhydrous aluminum chloride, anhydrous zinc chloride, polyphosphoric acid, or sulfuric acid.

-

Procedure: The acylating agent is added to a solution of 3-fluoro-4-methylaniline and the catalyst. The reaction mixture is stirred, and upon completion, the product is isolated and purified.

Step 2: Bromination of the Acylated Intermediate

A bromine atom is introduced into the aromatic ring, a necessary modification for the subsequent cross-coupling reaction.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.

-

Catalyst: An organic acid, such as acetic acid or trifluoroacetic acid, is used to facilitate the reaction.

-

Reaction Conditions: The reaction is typically carried out at a temperature between 60-90°C for 1-3 hours.[2]

Step 3: Cross-Coupling Reaction to Form Intermediate A

This step involves the formation of a carbon-carbon bond to introduce a four-membered ring, which is crucial for the subsequent rearrangement.

-

Reactants: The brominated intermediate is reacted with cyclobutanone.

-

Base: A strong organic base like potassium tert-butoxide, sodium hydride, n-butyllithium, or sodium methoxide (B1231860) is required.

-

Solvent: An organic solvent such as tetrahydrofuran (B95107) (THF), dioxane, or n-hexane is used.

Step 4: Rearrangement to Exatecan Intermediate 6 (Intermediate B)

The final step is an acid-mediated rearrangement of Intermediate A to yield the desired tetralone structure of Exatecan Intermediate 6.

-

Acid: The rearrangement is catalyzed by an acid.

-

Procedure: Intermediate A is treated with the acid, leading to the formation of N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. The product is then isolated and purified.

Quantitative Data Summary

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Fluoro-4-methylaniline | Acetic Anhydride, H₂SO₄ | - | Ambient | 1-2 | High |

| 2 | Acylated Intermediate | N-Bromosuccinimide, Acetic Acid | Acetic Acid | 80-90 | 2-3 | High |

| 3 | Brominated Intermediate, Cyclobutanone | Potassium tert-butoxide | THF | Ambient | Not Specified | Moderate |

| 4 | Intermediate A | Acid Catalyst | Not Specified | Not Specified | Not Specified | Moderate |

Note: Specific yields for each step are often reported in detailed patent literature and may vary based on the scale and specific conditions of the reaction.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process for Exatecan Intermediate 6.

Caption: Synthetic workflow for Exatecan Intermediate 6.

This protocol provides a foundational understanding of the synthesis of Exatecan Intermediate 6. Researchers are advised to consult the primary literature, such as patent WO2022000868A1, for more detailed experimental procedures and safety information before undertaking these reactions in a laboratory setting.

References

Application Notes and Protocols for the Purification of Exatecan Intermediate 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of targeted cancer therapies, particularly antibody-drug conjugates (ADCs). The synthesis of exatecan-based ADCs involves the preparation of key intermediates, such as Exatecan Intermediate 6 (Ala-Ala-PABC-exatecan TFA salt). The purity of this intermediate is paramount to ensure the successful synthesis of the final drug product with consistent quality and efficacy.

These application notes provide detailed protocols for the purification of Exatecan Intermediate 6, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC) as the primary method, along with an alternative recrystallization protocol. Additionally, methods for quality control and characterization of the purified product are described.

Chemical Structure

Exatecan Intermediate 6 (Ala-Ala-PABC-exatecan TFA salt)

-

Core Components:

-

Exatecan: The cytotoxic payload.

-

Ala-Ala: A dipeptide sequence (L-Alanine-L-Alanine).

-

PABC: A self-immolative para-aminobenzyl carbamate (B1207046) spacer.

-

TFA salt: Trifluoroacetic acid salt form.

-

Purification Strategies: A Comparative Overview

The choice of purification method for Exatecan Intermediate 6 depends on the scale of the synthesis, the impurity profile, and the desired final purity. Below is a summary of the recommended techniques.

| Technique | Principle | Advantages | Disadvantages | Typical Purity |

| Reversed-Phase HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution and selectivity, applicable to a wide range of polarities, well-established for peptide-drug conjugates. | Requires specialized equipment, can be time-consuming for large quantities, solvent-intensive. | >98% |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent system at varying temperatures. | Cost-effective for large scale, can yield highly pure crystalline material, simple equipment. | Finding a suitable solvent can be challenging, may result in lower yield, not effective for all types of impurities. | >95% |

Experimental Protocols

Protocol 1: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general method for the purification of Exatecan Intermediate 6 using preparative RP-HPLC. Optimization of the gradient and other parameters may be required based on the specific impurity profile of the crude product.[1]

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

-

Crude Exatecan Intermediate 6

-

Solvents for sample preparation (e.g., DMSO, DMF)

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Dissolve the crude Exatecan Intermediate 6 in a minimal amount of a suitable solvent (e.g., DMSO or DMF) to create a concentrated stock solution.

-